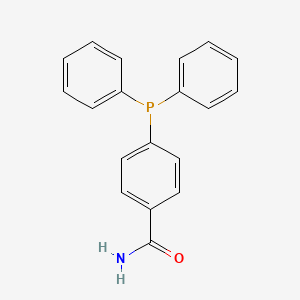![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .
Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .
Wirkmechanismus
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy
Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
82310-64-3 |
|---|---|
Molekularformel |
C18H36N2O14Pt |
Molekulargewicht |
699.6 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
InChI-Schlüssel |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
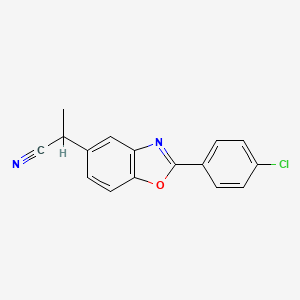
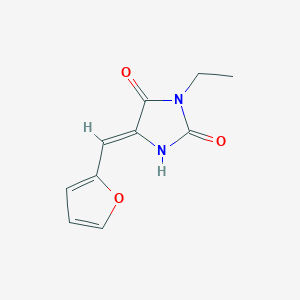
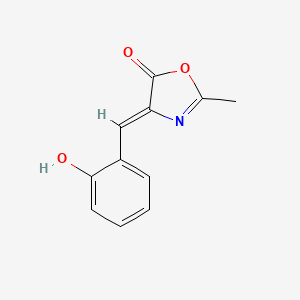
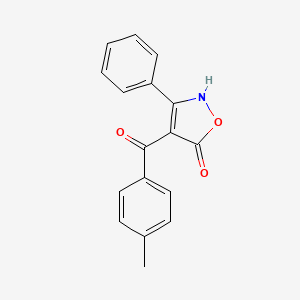

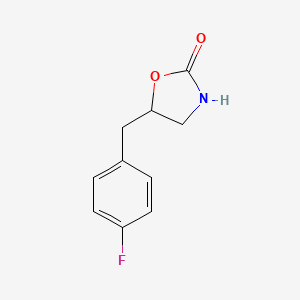
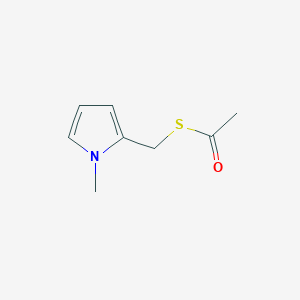
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
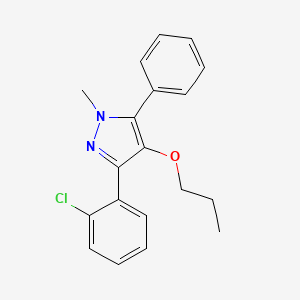
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)

